molecular formula C8H14F6O6S2Si B1630723 Diisopropylsilyl bis(trifluoromethanesulfonate)

Diisopropylsilyl bis(trifluoromethanesulfonate)

Cat. No. B1630723
M. Wt: 412.4 g/mol
InChI Key: BHZPNBNSRVSTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropylsilyl bis(trifluoromethanesulfonate) is a useful research compound. Its molecular formula is C8H14F6O6S2Si and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound Diisopropylsilyl bis(trifluoromethanesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diisopropylsilyl bis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopropylsilyl bis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diisopropylsilyl bis(trifluoromethanesulfonate)

Molecular Formula

C8H14F6O6S2Si

Molecular Weight

412.4 g/mol

IUPAC Name

[di(propan-2-yl)-(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H14F6O6S2Si/c1-5(2)23(6(3)4,19-21(15,16)7(9,10)11)20-22(17,18)8(12,13)14/h5-6H,1-4H3

InChI Key

BHZPNBNSRVSTBW-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)[Si](C(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Pictograms

Corrosive

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried 100 mL-RB flask is charged with dichlorodiisopropylsilane (9.2 g, 0.05 mol). Then 15 g of trifluoromethanesulfonic acid (15 g, 0.10 mol) is added dropwise. The mixture is heated at 60° C. until no further HCl evolves. The residue is distilled to yield 12 g (60%) of the product as clear liquid. 1H NMR (500 MHz, CDCl3, in ppm) δ 1.58 (heptet, 2H, J=7.2 Hz), 1.24 (d, 12H, J=7.2 Hz).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

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